molecular formula C5H4N4O3 B13147549 5-Aminooxazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione

5-Aminooxazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione

Cat. No.: B13147549
M. Wt: 168.11 g/mol
InChI Key: YQDDMIBARRMHEK-UHFFFAOYSA-N
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Description

5-Aminooxazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione is a heterocyclic compound that has garnered interest due to its structural similarity to naturally occurring nucleic acid bases. This compound is part of the oxazolo[4,5-d]pyrimidine family, which is known for its diverse biological activities, including kinase inhibition, adenosine receptor antagonism, and tumor growth inhibition .

Preparation Methods

The synthesis of 5-Aminooxazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione typically involves cyclodehydration of 5-(acylamino)-4-hydroxypyrimidine or elaboration of 4-cyano- or 4-(alkoxycarbonyl)-5-aminooxazole . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-Aminooxazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[4,5-d]pyrimidine derivatives with additional oxygen functionalities.

Scientific Research Applications

5-Aminooxazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Aminooxazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione involves its interaction with specific molecular targets and pathways. For instance, it inhibits the activity of certain kinases and adenosine receptors, leading to reduced cell proliferation and tumor growth . The compound’s ability to mimic nucleic acid bases allows it to interfere with nucleic acid metabolism and protein synthesis.

Comparison with Similar Compounds

5-Aminooxazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione can be compared with other oxazolo[4,5-d]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for further research and development.

Properties

Molecular Formula

C5H4N4O3

Molecular Weight

168.11 g/mol

IUPAC Name

5-amino-3,6-dihydro-[1,3]oxazolo[4,5-d]pyrimidine-2,7-dione

InChI

InChI=1S/C5H4N4O3/c6-4-7-2-1(3(10)9-4)12-5(11)8-2/h(H4,6,7,8,9,10,11)

InChI Key

YQDDMIBARRMHEK-UHFFFAOYSA-N

Canonical SMILES

C12=C(NC(=O)O1)N=C(NC2=O)N

Origin of Product

United States

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